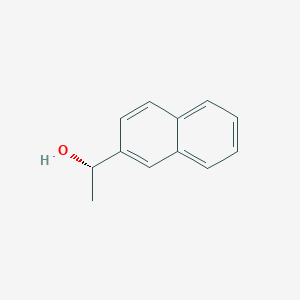

(S)-(-)-1-(2-Naphthyl)ethanol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(1S)-1-naphthalen-2-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRKCRWZRKETCK-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=CC=CC=C2C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-(-)-1-(2-Naphthyl)ethanol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (S)-(-)-1-(2-Naphthyl)ethanol in Chiral Chemistry

This compound (CAS Number: 27544-18-9) is a chiral secondary alcohol that serves as a critical building block and intermediate in modern organic synthesis and pharmaceutical development.[1][2] Its structure, featuring a stereogenic center adjacent to a bulky naphthyl group, makes it an invaluable tool for creating complex, enantiomerically pure molecules. The significance of chirality in drug design cannot be overstated; enantiomers of a chiral drug can exhibit widely different pharmacological activities, with one being therapeutic while the other might be inactive or even toxic.[3][4] Therefore, access to enantiomerically pure starting materials like this compound is fundamental to the development of safe and effective pharmaceuticals.[5] This guide provides a comprehensive overview of its core physical properties, the methodologies for their determination, and the compound's relevance in scientific applications.

Core Physical and Chemical Properties

The physical characteristics of a compound are foundational to its application in research and development, influencing everything from reaction conditions to formulation. The properties of this compound are summarized below.

Summary of Physical Data

| Property | Value | Source(s) |

| CAS Number | 27544-18-9 | [1][6][7] |

| Molecular Formula | C₁₂H₁₂O | [1][6][7] |

| Molecular Weight | 172.22 g/mol | [1][6][7] |

| Appearance | White to almost white crystalline powder | [2][8] |

| Melting Point | 70-78 °C | [2][6][9][10][11] |

| Boiling Point | 316 °C at 760 mmHg; 170 °C at 13 mmHg | [6][11] |

| Density | ~1.113 g/cm³ | [6][9] |

| Optical Rotation [α]²⁰/D | -35° to -42° (c=1, Methanol) | [6] |

| Flash Point | 145.4 °C | [6] |

| XLogP3 | 2.61 - 2.89 | [6][7] |

| Purity | ≥98% (GC) | [6][8] |

Chirality and Optical Activity

The defining characteristic of this molecule is its chirality. The "(S)" designation refers to the absolute configuration of the stereocenter according to the Cahn-Ingold-Prelog priority rules, while the "(-)" indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). Its enantiomer, (R)-(+)-1-(2-Naphthyl)ethanol, rotates light to the right.[12][13]

Caption: Workflow for the biocatalytic resolution of racemic 1-(2-naphthyl)ethanol.

This enzymatic method selectively targets the (R)-enantiomer for oxidation to the corresponding ketone (2-acetonaphthone), leaving the desired (S)-enantiomer unreacted and in high enantiomeric excess. [6][14]

Applications in Drug Discovery and Organic Synthesis

The utility of this compound is rooted in its identity as a chiral alcohol.

-

Chiral Building Block: It serves as a key starting material for the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs) like anti-inflammatory and analgesic drugs. [2]2. Asymmetric Catalysis: Derivatives of naphthylethanol can be used to form chiral ligands for transition metal catalysts, which are then employed in asymmetric reactions to produce other chiral compounds with high selectivity. [15]3. Biochemical Research: It is used as a substrate in metabolic studies, for instance, to investigate the stereoselectivity of enzymes like UGT2B7 and UGT2B17, which are involved in drug metabolism. [6]This research provides critical insights for designing drugs with improved pharmacokinetic profiles.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for precision chemistry. A thorough understanding of its physical properties, from its melting point and density to its defining optical rotation, is essential for its effective use. The protocols and data presented in this guide provide a foundational resource for scientists and researchers, ensuring that the application of this vital chiral intermediate is grounded in accuracy, trustworthiness, and a deep understanding of its chemical nature.

References

- Vulcanchem. (n.d.). This compound - 27544-18-9.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ChemSynthesis. (n.d.). 1-naphthalen-2-yl-ethanol - 7228-47-9.

- ResearchGate. (n.d.). 1,1′-Binaphthyl-Based Chiral Materials: Our Journey.

- Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research.

- Sciencemadness.org. (2012). The synthesis of 1 and 2-naphthols from Napththalene.

- PubChem. (n.d.). 1-(1-Naphthyl)ethanol. National Center for Biotechnology Information.

- SIELC Technologies. (2018). 1-(2-Naphthyl)ethanol.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Stenutz. (n.d.). 1-(2-naphthyl)ethanol.

- AIST. (n.d.). Spectral Database for Organic Compounds, SDBS.

- PubChem. (n.d.). (R)-(+)-1-(2-Naphthyl)ethanol. National Center for Biotechnology Information.

- NIST. (n.d.). 1-Naphthaleneethanol. NIST Chemistry WebBook.

- Smith, S. W. (2009). The Significance of Chirality in Drug Design and Development. Chirality, 21(1), 1-2.

- ResearchGate. (2022). Role of Chirality in Drugs.

- Jayakumar, R., et al. (2018). Role of Chirality in Drugs. Organic & Medicinal Chem IJ.

Sources

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. jocpr.com [jocpr.com]

- 6. This compound (27544-18-9) for sale [vulcanchem.com]

- 7. This compound | C12H12O | CID 6976568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(2-Naphthyl)ethanol | CymitQuimica [cymitquimica.com]

- 9. parchem.com [parchem.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 1-(2-Naphthyl)ethanol | 7228-47-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. (R)-(+)-1-(2-ナフチル)エタノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. (R)-(+)-1-(2-ナフチル)エタノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. 2-萘乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

(S)-(-)-1-(2-Naphthyl)ethanol chemical structure and stereochemistry

An In-depth Technical Guide to (S)-(-)-1-(2-Naphthyl)ethanol: Structure, Stereochemistry, and Synthetic Strategies

Introduction

This compound is a chiral aromatic alcohol of significant interest to the scientific community, particularly those in pharmaceutical development and asymmetric synthesis.[1][2] As a single-enantiomer compound, it serves as a valuable chiral building block for the synthesis of more complex, optically active molecules.[3] Its structure, featuring a stereogenic center directly attached to a bulky naphthyl group, provides a unique scaffold for inducing stereoselectivity in chemical reactions. This guide offers a detailed exploration of its core chemical attributes, stereochemical significance, modern synthetic methodologies, and key applications, providing researchers and drug development professionals with a comprehensive technical resource.

Chemical Structure and Stereochemistry

A molecule's function is intrinsically linked to its three-dimensional structure. For this compound, its utility is defined by the precise arrangement of its atoms around a single chiral center.

Molecular Architecture

The compound's structure consists of a secondary alcohol where the hydroxyl-bearing carbon is bonded to a hydrogen atom, a methyl group, and a naphthalen-2-yl group.[4] The formal IUPAC name is (1S)-1-(naphthalen-2-yl)ethanol.[5] The fusion of two benzene rings to form the naphthalene moiety creates a sterically demanding and electronically distinct aromatic system that influences the reactivity and interactions of the molecule.

Caption: Chemical structure of this compound.

The Essence of Chirality: (S)-Configuration and Optical Activity

The central carbon atom bonded to the hydroxyl group, the methyl group, the naphthyl group, and a hydrogen atom is a stereocenter. The arrangement of these four different substituents gives rise to two non-superimposable mirror images, or enantiomers: (S) and (R).

-

Cahn-Ingold-Prelog (CIP) Priority Rules: The '(S)' designation is determined by assigning priorities to the substituents attached to the chiral center.

-

-OH (highest atomic number, O=16) - Priority 1

-

-C₁₀H₇ (naphthyl group) - Priority 2

-

-CH₃ (methyl group) - Priority 3

-

-H (lowest atomic number) - Priority 4

When viewing the molecule with the lowest priority group (-H) pointing away from the observer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction, hence the designation (S) (from the Latin sinister for left).

-

-

Optical Rotation: The (-) prefix, or levorotatory designation, is an experimentally determined property. It signifies that a solution of this enantiomer rotates the plane of polarized light to the left. It is important to note that the (S) designation and the (-) sign of optical rotation are not inherently correlated; their relationship must be determined empirically for each chiral compound.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectroscopic properties is fundamental for its synthesis, purification, and characterization.

Key Physicochemical Properties

The properties of this compound are well-documented, making it a reliable compound for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂O | [5][6] |

| Molecular Weight | 172.22 g/mol | [5][6] |

| Appearance | White to off-white crystalline solid | [1][7] |

| Melting Point | 70–71°C | [4] |

| Boiling Point | 316°C at 760 mmHg | [4] |

| Optical Rotation [α]²⁰/D | -35° to -42° (c=1, MeOH) | [4] |

| CAS Number | 27544-18-9 | [6] |

Spectroscopic Fingerprints

Spectroscopic analysis provides incontrovertible proof of a molecule's structure.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.[8] Aromatic C-H and C=C stretching vibrations are also present.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum provides a clear map of the proton environments. Key signals include a multiplet for the aromatic protons of the naphthyl ring, a quartet for the methine proton (-CHOH) deshielded by the adjacent oxygen, a doublet for the methyl (-CH₃) protons, and a singlet or broad signal for the hydroxyl (-OH) proton.[5][8]

-

Mass Spectrometry (MS): The mass spectrum shows a molecular ion (M+) peak corresponding to the molecular weight of the compound (m/z = 172.22).[5][9]

Synthesis and Enantioselective Production

The primary challenge in synthesizing this compound is not the formation of the molecule itself, but the control of its stereochemistry to produce the desired (S)-enantiomer with high purity. Methodologies generally fall into two categories: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.

Caption: Major synthetic pathways to enantiopure this compound.

Asymmetric Reduction of 2-Acetonaphthone

The most direct route involves the stereoselective reduction of the prochiral ketone, 2-acetonaphthone. This approach builds the chiral center correctly from the start.

-

Causality of Stereoselection: The success of this method hinges on a chiral catalyst or enzyme that creates a diastereomeric transition state with the substrate. The transition state leading to the (S)-enantiomer is energetically more favorable than the one leading to the (R)-enantiomer, thus directing the reaction to the desired product. A notable example is the abiotic reduction using carbonic anhydrase and silanes, which achieves high stereoselectivity under mild, green chemistry conditions.[4][5]

Kinetic Resolution of Racemic 1-(2-Naphthyl)ethanol

An alternative strategy begins with a 50:50 mixture (a racemate) of the (R) and (S) enantiomers, which is typically easier to synthesize. A chiral reagent or catalyst is then used to selectively react with one enantiomer faster than the other.

-

Biocatalytic Stereoselective Oxidation: A highly effective method involves using immobilized plant proteins from sources like pea, soybean, or oat.[4] These biocatalysts selectively oxidize the (R)-enantiomer back to 2-acetonaphthone, leaving the desired (S)-enantiomer unreacted and therefore enriched.[4] This process can achieve exceptional enantiomeric excess (ee) of over 99%.[4] The choice of a biocatalyst is driven by its high specificity and ability to operate under mild conditions (e.g., 30-40°C), minimizing side reactions and environmental impact.[4]

Experimental Protocol: Biocatalytic Resolution

The following protocol is a representative example of a self-validating system for the kinetic resolution of racemic 1-(2-naphthyl)ethanol using an immobilized plant protein catalyst.

Objective: To obtain this compound with high enantiomeric excess from a racemic mixture.

Materials:

-

Racemic 1-(2-Naphthyl)ethanol

-

Immobilized plant protein (e.g., from oat)

-

Appropriate buffer solution (e.g., phosphate buffer, pH 7.0)

-

Co-factor/oxidant as required by the enzyme system

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

-

TLC plates, GC, and Chiral HPLC system

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, suspend the racemic 1-(2-naphthyl)ethanol in the buffer solution.

-

Catalyst Addition: Add the immobilized plant protein catalyst to the mixture.

-

Incubation: Stir the suspension at a controlled temperature (e.g., 30-40°C) for a specified duration (e.g., 4 days).[4]

-

Reaction Monitoring (Self-Validation): Periodically take small aliquots from the reaction mixture. Extract with ethyl acetate and analyze by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the appearance of the 2-acetonaphthone byproduct. The reaction is typically targeted to proceed to ~50% conversion for maximum theoretical yield of one enantiomer.

-

Work-up: Once ~50% conversion is reached, filter the mixture to recover the immobilized biocatalyst (which can often be reused).

-

Extraction: Extract the aqueous filtrate with several portions of ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product (a mixture of (S)-alcohol and ketone byproduct) using flash column chromatography.

-

Final Validation: Determine the enantiomeric excess (ee) of the purified this compound using a Chiral High-Performance Liquid Chromatography (HPLC) system. Confirm the structure using ¹H NMR and IR spectroscopy.

Applications in Research and Development

The value of this compound lies in its application as a stereochemical tool and building block.

-

Chiral Intermediate in Pharmaceutical Synthesis: Chiral alcohols are pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs). While its close analog, (S)-1-(6-methoxy-2-naphthyl)ethanol, is the direct precursor to the widely used NSAID (S)-Naproxen, this compound serves as a crucial building block for other complex chiral drugs, including anti-inflammatory and analgesic agents.[1][10][11]

-

Chiral Auxiliary: In asymmetric synthesis, a chiral auxiliary is a temporary molecular fragment that directs the stereochemical outcome of a reaction on the substrate.[12] The hydroxyl group of this compound can be attached to a prochiral molecule, and its bulky, well-defined stereochemical environment can effectively shield one face of the molecule, forcing an incoming reagent to attack from the opposite, less-hindered face. After the reaction, the auxiliary is cleaved and can be recovered.[12]

-

Biochemical Probe for Drug Metabolism Studies: Understanding how drugs are metabolized is critical for development. This compound is used as a probe substrate to study the stereoselectivity of key metabolic enzymes, such as UDP-glucuronosyltransferases (UGTs) like UGT2B7 and UGT2B17.[4] Research has shown these enzymes can preferentially metabolize one enantiomer over the other, providing vital insights that guide the design of drugs with improved metabolic stability and fewer side effects.[4]

Conclusion

This compound is more than a simple chemical compound; it is a precision tool for the construction of chiral molecules. Its well-defined stereochemistry, coupled with the steric and electronic properties of the naphthyl group, makes it an indispensable resource in the pharmaceutical and fine chemical industries. The development of efficient enantioselective synthetic routes, particularly those employing green biocatalytic methods, has further enhanced its accessibility and utility. For researchers and scientists in drug development, a thorough understanding of this chiral alcohol's properties and synthesis is fundamental to advancing the field of asymmetric synthesis and creating safer, more effective medicines.

References

- Vulcanchem. This compound - 27544-18-9.

- PubChem. This compound. National Center for Biotechnology Information.

- Stenutz. 1-(2-naphthyl)ethanol.

- ResearchGate. The Application of 2-Naphthols in Asymmetric Synthesis of Atropisomers.

- Wikipedia. Chiral auxiliary.

- ChemSynthesis. 1-naphthalen-2-yl-ethanol.

- PubChem. (R)-(+)-1-(2-Naphthyl)ethanol. National Center for Biotechnology Information.

- NIST. α-Methyl-2-naphthalenemethanol. National Institute of Standards and Technology.

- MySkinRecipes. (R)-()-1-(2-Naphthyl)ethanol.

- LibreTexts. 17.11 Spectroscopy of Alcohols and Phenols.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (R)-()-1-(2-Naphthyl)ethanol [myskinrecipes.com]

- 4. This compound (27544-18-9) for sale [vulcanchem.com]

- 5. This compound | C12H12O | CID 6976568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 1-(2-Naphthyl)ethanol | CymitQuimica [cymitquimica.com]

- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. α-Methyl-2-naphthalenemethanol [webbook.nist.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]

Foreword: The Strategic Value of a Chiral Naphthyl Alcohol

An In-depth Technical Guide to (S)-(-)-1-(2-Naphthyl)ethanol (CAS: 27544-18-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the demand for enantiomerically pure building blocks is absolute. The stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity, efficacy, and safety profile. This compound, a chiral secondary alcohol, stands out as a strategically important intermediate. Its rigid naphthyl backbone and single stereocenter make it an invaluable synthon for constructing more complex chiral molecules and a precise tool for probing the stereoselectivity of biological systems.[1][2] This guide moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, analysis, and application, empowering researchers to leverage its full potential.

Section 1: Core Molecular & Physical Characteristics

This compound, also known as (S)-(-)-α-Methyl-2-naphthalenemethanol, is a white crystalline solid at room temperature.[3][4] Its structural and physical properties are foundational to its handling, reactivity, and analytical behavior. The key attributes are summarized below.

| Property | Value | Source(s) |

| CAS Number | 27544-18-9 | [3][5] |

| Molecular Formula | C₁₂H₁₂O | [3] |

| Molecular Weight | 172.22 g/mol | [3][6][7] |

| Melting Point | 70-71 °C | [7] |

| Boiling Point | 316 °C at 760 mmHg | [8] |

| Density | 1.113 g/cm³ | [7][8] |

| Optical Rotation [α] | -38° (c=1, MeOH) | [7][8] |

| Appearance | White to off-white solid/powder | [1][4] |

| IUPAC Name | (1S)-1-(naphthalen-2-yl)ethanol | [6][] |

Section 2: The Synthesis of Enantiopurity: A Tale of Two Strategies

Obtaining this compound in high enantiomeric excess (ee) is the primary challenge and goal of its synthesis. The two dominant strategies—asymmetric reduction and kinetic resolution—offer distinct advantages and are chosen based on factors like atom economy, catalyst availability, and desired scale.

Strategy 1: Asymmetric Reduction of a Prochiral Precursor

This is the more elegant and atom-economical approach, converting the prochiral ketone, 2-acetylnaphthalene, directly into the desired (S)-enantiomer.[10] The success of this transformation hinges on the use of a chiral catalyst or biocatalyst that can effectively differentiate between the two prochiral faces of the ketone.

Caption: Key pathways for synthesizing this compound.

A. Biocatalytic Reduction: The use of whole-cell biocatalysts or isolated enzymes (ketoreductases) represents a powerful "green" approach.[11] Microorganisms such as Lactobacillus paracasei have been shown to reduce aromatic ketones with excellent yields and enantioselectivity exceeding 99% ee.[11]

-

Causality: The enzyme's active site is an intricate, chiral 3D environment. It binds the ketone in a specific orientation, forcing the delivery of a hydride (from a cofactor like NADPH) to only one face of the carbonyl, thus dictating the stereochemistry of the resulting alcohol.[12] This method is favored for its mild reaction conditions (room temperature, aqueous media) and exceptional selectivity.[11]

B. Asymmetric Transfer Hydrogenation (ATH): This chemocatalytic method often employs Ruthenium (II) catalysts coordinated to chiral ligands, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN).[13][14] A simple hydrogen donor like isopropanol or formic acid is used, avoiding the need for high-pressure H₂ gas.[15]

-

Causality: The chiral ligand creates a chiral environment around the ruthenium metal center. The ketone coordinates to the metal, and the ligand's steric and electronic properties direct the substrate's orientation, ensuring the hydride is transferred to a specific face, leading to the formation of one enantiomer preferentially.[16]

Strategy 2: Kinetic Resolution of a Racemate

This classical method starts with racemic 1-(2-naphthyl)ethanol and uses a chiral agent to selectively react with one enantiomer, leaving the other, desired enantiomer behind.[17] While the maximum theoretical yield is 50%, this approach can be highly effective and practical.

Caption: Workflow of kinetic resolution to isolate the (S)-enantiomer.

A prominent example is the use of immobilized plant proteins from sources like peas or oats.[8][18] These biocatalysts can selectively oxidize the (R)-enantiomer to 2-acetonaphthone, leaving the desired (S)-enantiomer with an ee of up to 99%.[8][18] Alternatively, lipases such as Candida antarctica lipase B (CALB) can be used to selectively acylate the (R)-enantiomer in the presence of an acyl donor, again leaving the (S)-alcohol unreacted and enantiopure.[19][20]

-

Causality: The enzyme's active site preferentially binds and catalyzes the reaction of one enantiomer over the other due to stereochemical compatibility. The difference in reaction rates (k_fast vs. k_slow) allows for the separation of the enantiomers based on a chemical transformation.

Section 3: Applications in Research & Development

The utility of enantiopure this compound extends across several domains of chemical and pharmaceutical science.

-

Chiral Building Block in Synthesis: It serves as a key intermediate in the synthesis of more complex molecules where the stereochemistry at this position is critical for the final product's function.[1][21] Its hydroxyl group provides a reactive handle for further transformations (e.g., etherification, esterification, substitution) while the naphthyl group provides a rigid, well-defined scaffold. It is a valuable precursor for pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1][2][21]

-

Probe for Enzyme Stereoselectivity: In drug development, understanding how a drug is metabolized is crucial. This compound and its (R)-enantiomer are used as probe substrates to study the stereoselectivity of key metabolic enzymes, such as UDP-glucuronosyltransferases (UGTs).[8] Studies have shown that enzymes like UGT2B7 preferentially glucuronidate the (S)-enantiomer.[8] This knowledge is vital for designing drugs that have predictable metabolic profiles and avoid rapid inactivation.

-

Biochemical and Proteomics Research: The compound is cited as a useful biochemical for proteomics research, likely as a tool compound or starting material for creating chemical probes to investigate protein function.[3]

Section 4: Experimental Protocols & Analytical Methodologies

A trustworthy protocol is a self-validating system. The following methodologies provide robust frameworks for the synthesis and analysis of this compound.

Protocol 1: Biocatalytic Asymmetric Reduction of 2-Acetylnaphthalene

Objective: To synthesize this compound with high enantiomeric excess using a whole-cell biocatalyst. (This is a representative protocol based on published principles).[11]

-

Culture Preparation: Cultivate a suitable microorganism (e.g., Lactobacillus paracasei) in an appropriate growth medium until a desired cell density is reached.

-

Cell Harvesting: Centrifuge the culture to pellet the cells. Wash the cell pellet with a buffer (e.g., phosphate buffer, pH 7.0) to remove residual medium.

-

Reaction Setup: Resuspend the washed cells in the same buffer in a reaction vessel. Add a glucose source (as the ultimate hydride source for cofactor regeneration) and the substrate, 2-acetylnaphthalene (dissolved in a minimal amount of a co-solvent like DMSO if needed).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation. Monitor the reaction progress by periodically taking samples and analyzing them by TLC or GC.

-

Work-up: Once the reaction is complete, centrifuge the mixture to remove the cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

Objective: To quantify the enantiomeric purity of a sample of 1-(2-Naphthyl)ethanol. (This protocol is based on established separation methods).[20][22]

-

System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector (set to 254 nm).

-

Chiral Column: Install a suitable chiral stationary phase column. A commonly used column for this class of compounds is a polysaccharide-based column such as Chiralcel OJ.[20]

-

Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of n-hexane and 2-propanol (e.g., 90:10 v/v).[20] Filter and degas the mobile phase before use.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase to create a dilute solution (e.g., 1 mg/mL).

-

Analysis: Set a flow rate (e.g., 1.0 mL/min) and allow the system to equilibrate until a stable baseline is achieved. Inject a small volume (e.g., 10 µL) of the sample.

-

Data Interpretation: The two enantiomers will elute at different retention times. Integrate the peak areas for the (S)- and (R)-enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

References

- Synthesis of Enantioenriched Secondary Alcohols by Enantioselective Ru-Catalyzed Coupling of Two Alcohols.

- Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects. PubMed. [Link]

- This compound. PubChem. [Link]

- Enantioselective Preparation of Secondary Alcohols and Amines. Organic Chemistry Portal. [Link]

- Catalytic Enantioselective Synthesis of Secondary Allylic Alcohols from Terminal Alkynes and Aldehydes via 1-Alkenylboron Reagents. Organic Letters. [Link]

- Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society. [Link]

- Resolution of 1-(2-naphthyl)

- Resolution of 1-(2-Naphthyl)

- 1-(2-Naphthyl)ethanol | 7228-47-9. J&K Scientific. [Link]

- 1-(2-Naphthyl)ethanol. SIELC Technologies. [Link]

- Chiral resolution. Wikipedia. [Link]

- The Application of 2-Naphthols in Asymmetric Synthesis of Atropisomers.

- 1-(2-Naphthyl)ethanol, 97% 10 g. Thermo Scientific Alfa Aesar. [Link]

- 2-Naphthaleneethanol. PubChem. [Link]

- Enantioselective reduction of ketones. Wikipedia. [Link]

- Asymmetric Reduction of Prochiral Ketones by Using Self-Sufficient Heterogeneous Biocatalysts Based on NADPH-Dependent Ketoreductases. PubMed. [Link]

- 1-(2-Naphthyl)-ethanol.

- Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. MDPI. [Link]

- 2-Acetylnaphthalene. PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 1-(2-Naphthyl)ethanol | CymitQuimica [cymitquimica.com]

- 5. arctomsci.com [arctomsci.com]

- 6. This compound | C12H12O | CID 6976568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. parchem.com [parchem.com]

- 8. This compound (27544-18-9) for sale [vulcanchem.com]

- 10. 2-Acetylnaphthalene | C12H10O | CID 7122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Asymmetric Reduction of Prochiral Ketones by Using Self-Sufficient Heterogeneous Biocatalysts Based on NADPH-Dependent Ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Chiral resolution - Wikipedia [en.wikipedia.org]

- 18. 2-Naphthaleneethanol 98 1485-07-0 [sigmaaldrich.com]

- 19. Resolution of 1-(2-naphthyl)ethanol by a combination of an enzyme-catalyzed kinetic resolution with a fluorous triphasic separative reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. jk-sci.com [jk-sci.com]

- 22. 1-(2-Naphthyl)ethanol | SIELC Technologies [sielc.com]

A Comprehensive Technical Guide to (S)-(-)-1-(2-Naphthyl)ethanol: Nomenclature, Synthesis, and Applications in Asymmetric Synthesis

This guide provides an in-depth technical overview of (S)-(-)-1-(2-Naphthyl)ethanol, a chiral alcohol of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its nomenclature, physicochemical properties, stereoselective synthesis, and critical applications, with a focus on the underlying scientific principles that guide its use as a valuable chiral building block.

Chemical Identity and Nomenclature: Establishing a Common Language

Precise communication in science necessitates a clear understanding of a compound's nomenclature. This compound is known by a variety of synonyms and identifiers across different databases and suppliers. Establishing these equivalences is the first step in any rigorous scientific discussion.

The designation "(S)" refers to the stereochemical configuration at the chiral center, as determined by the Cahn-Ingold-Prelog priority rules. The "(-)" indicates that this enantiomer is levorotatory, meaning it rotates the plane of polarized light to the left.

Below is a comprehensive table of the most common synonyms and chemical identifiers for this compound.

| Identifier Type | Value |

| CAS Number | 27544-18-9[1][2] |

| IUPAC Name | (1S)-1-(naphthalen-2-yl)ethanol[1][3] |

| Synonyms | (S)-(-)-α-Methyl-2-naphthalenemethanol[2][3], (S)-1-(2-naphthyl)ethanol[3], (1S)-1-(2-naphthyl)ethanol[3], (S)-(-)-2-(1-Hydroxyethyl)naphthalene[3] |

| Molecular Formula | C₁₂H₁₂O[1][2] |

| Molecular Weight | 172.22 g/mol [2][3] |

| InChI | InChI=1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3/t9-/m0/s1[1][3] |

| InChIKey | AXRKCRWZRKETCK-VIFPVBQESA-N[1][3] |

| SMILES | CO[3] |

| ChEMBL ID | CHEMBL206369[3] |

| PubChem CID | 6976568[3] |

Physicochemical Properties: A Foundation for Application

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in chemical reactions. These properties dictate its solubility, reactivity, and compatibility with other reagents and solvents.

| Property | Value |

| Appearance | White to off-white powder or crystals |

| Melting Point | 70-71 °C[1][4] |

| Boiling Point | 316 °C at 760 mmHg[1] |

| Density | 1.113 g/cm³[1][4] |

| Optical Rotation [α]²⁰/D | -35° to -42° (c=1, MeOH)[1] |

| Flash Point | 145.4 °C[1] |

| LogP | 2.89[1] |

Synthesis and Enantiomeric Resolution: The Pursuit of Purity

The therapeutic efficacy and safety of many chiral drugs are often attributed to a single enantiomer. Consequently, the production of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. This compound is a prime example of a chiral intermediate where high enantiomeric excess (ee) is paramount. While asymmetric synthesis from a prochiral ketone is a viable route, the kinetic resolution of the racemic mixture remains a widely employed and practical approach.

Enzymatic Kinetic Resolution: A Green and Selective Approach

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes to achieve this separation with exceptional efficiency and under mild, environmentally benign conditions. This approach aligns with the principles of green chemistry by avoiding the use of heavy metal catalysts and harsh reaction conditions.

One well-documented method for the resolution of racemic 1-(2-naphthyl)ethanol is through enzyme-catalyzed stereoselective oxidation or acylation. For instance, lipases, such as Candida antarctica lipase B (CALB), are known to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.[5][6]

Another approach involves the stereoselective oxidation of the (R)-enantiomer. A patented method utilizes immobilized plant proteins, such as those from oats, which selectively oxidize the (R)-enantiomer to 2-acetonaphthone, leaving the this compound with an enantiomeric excess of up to 99%.[1]

Below is a detailed protocol for the enzymatic kinetic resolution of racemic 1-(2-naphthyl)ethanol via selective acylation.

Experimental Protocol: Enzymatic Kinetic Resolution of rac-1-(2-Naphthyl)ethanol

Objective: To resolve racemic 1-(2-naphthyl)ethanol to obtain the (S)-enantiomer with high enantiomeric excess.

Materials:

-

Racemic 1-(2-naphthyl)ethanol

-

Candida antarctica lipase B (CALB), immobilized

-

Acyl donor (e.g., vinyl acetate)

-

Organic solvent (e.g., toluene or hexane)

-

Standard laboratory glassware and magnetic stirrer

-

Equipment for reaction monitoring (TLC or GC)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve racemic 1-(2-naphthyl)ethanol (1 equivalent) in the chosen organic solvent.

-

Addition of Reagents: Add the acyl donor (e.g., vinyl acetate, 0.6 equivalents) to the solution. The use of a slight excess of the alcohol ensures that the reaction can proceed to approximately 50% conversion.

-

Enzyme Addition: Add the immobilized CALB to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized for the specific reaction scale.

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by TLC or GC, aiming for approximately 50% conversion. At this point, the reaction mixture will contain the unreacted (S)-alcohol and the acylated (R)-ester.

-

Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused, adding to the sustainability of the process.

-

Separation: The resulting mixture of the (S)-alcohol and the (R)-ester can be separated by silica gel column chromatography. The difference in polarity between the alcohol and the ester allows for their effective separation.

-

Analysis: Determine the enantiomeric excess of the isolated this compound using chiral HPLC.

Causality Behind Experimental Choices:

-

Immobilized Enzyme: Using an immobilized enzyme simplifies its removal from the reaction mixture and allows for its recycling, which is both cost-effective and environmentally friendly.

-

Acyl Donor: Vinyl acetate is a common choice as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, driving the reaction forward.

-

50% Conversion: The reaction is stopped at 50% conversion to maximize the yield and enantiomeric excess of both the remaining starting material and the product.

Caption: Role of this compound as a chiral building block.

Use in Proteomics and Enzyme Studies

This compound also serves as a useful biochemical for research in proteomics and for studying the stereoselectivity of enzymes. [2]For example, it has been used as a substrate to investigate the activity of UDP-glucuronosyltransferases (UGTs), which are important enzymes in drug metabolism. [1]Such studies are vital for understanding how the human body processes chiral drugs, which can inform the design of new therapeutic agents with improved metabolic profiles.

Conclusion

This compound is a chiral alcohol with significant utility in synthetic organic chemistry and drug development. Its well-defined stereochemistry, coupled with efficient methods for its enantioselective synthesis, makes it an indispensable tool for introducing chirality into complex molecules. A thorough understanding of its nomenclature, properties, and the scientific principles behind its synthesis and application is essential for any researcher or scientist working in this field. The continued development of efficient and sustainable methods for the production of such chiral building blocks will undoubtedly fuel further innovation in the pharmaceutical and fine chemical industries.

References

- PubMed. Resolution of 1-(2-naphthyl)ethanol by a combination of an enzyme-catalyzed kinetic resolution with a fluorous triphasic separative reaction.

- PubChem. This compound.

- ACS Publications. Resolution of 1-(2-Naphthyl)ethanol by a Combination of an Enzyme-Catalyzed Kinetic Resolution with a Fluorous Triphasic Separative Reaction.

- ACS Publications. Resolution of 1-(2-Naphthyl)ethanol by a Combination of an Enzyme-Catalyzed Kinetic Resolution with a Fluorous Triphasic Separative Reaction (PDF).

- NIST WebBook. α-Methyl-2-naphthalenemethanol.

- Wikipedia. Chiral resolution.

- ChemSynthesis. 1-naphthalen-2-yl-ethanol.

Sources

A Spectroscopic Guide to (S)-(-)-1-(2-Naphthyl)ethanol: Structure Elucidation and Data Interpretation

Introduction

(S)-(-)-1-(2-Naphthyl)ethanol is a chiral aromatic alcohol of significant interest in synthetic organic chemistry and drug development. Its role as a versatile chiral building block necessitates unambiguous structural confirmation and purity assessment. This technical guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. As a self-validating system of analysis, the convergence of data from these orthogonal techniques provides an unequivocal confirmation of the molecular structure. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical methodologies for chemical characterization.

Analytical Workflow: A Holistic Approach to Structural Verification

The comprehensive characterization of a molecule like this compound relies on a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle. The workflow outlined below ensures a systematic and thorough investigation, from sample preparation to final data interpretation.

Caption: Overall analytical workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is highly dependent on proper sample preparation. The following protocol ensures a homogeneous sample, which is crucial for obtaining high-resolution spectra.[1][2][3][4][5]

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The deuterium in the solvent is used for the field-frequency lock on modern NMR spectrometers.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Filtering: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.

-

Internal Standard: While the residual proton signal of the deuterated solvent can be used as a reference, for precise measurements, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[1]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Table 1: ¹H NMR Data for 1-(2-Naphthyl)ethanol in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 - 7.79 | Multiplet | 4H | Aromatic (H-1, H-3, H-4, H-8) |

| 7.50 - 7.43 | Multiplet | 3H | Aromatic (H-5, H-6, H-7) |

| 5.10 | Quartet | 1H | CH-OH |

| 2.15 | Singlet (broad) | 1H | OH |

| 1.65 | Doublet | 3H | CH₃ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation:

-

Aromatic Protons (7.85 - 7.43 ppm): The signals in this downfield region are characteristic of protons attached to the naphthalene ring system. Their deshielded nature is due to the anisotropic effect of the aromatic ring currents. The complex multiplet pattern arises from the various coupling interactions between the seven non-equivalent aromatic protons.

-

Methine Proton (5.10 ppm): This quartet corresponds to the proton on the carbon bearing the hydroxyl group (the benzylic proton). It is significantly deshielded due to the electronegativity of the attached oxygen atom and the proximity to the aromatic ring. The quartet splitting pattern (n+1 rule) indicates that it is coupled to the three equivalent protons of the adjacent methyl group.

-

Hydroxyl Proton (2.15 ppm): The hydroxyl proton signal is typically a broad singlet. Its chemical shift can be variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding. In some cases, this peak may not show clear coupling. A "D₂O shake" experiment can be performed to confirm this assignment; upon addition of D₂O, the hydroxyl proton is exchanged for deuterium, causing the peak to disappear from the spectrum.[6]

-

Methyl Protons (1.65 ppm): This upfield doublet represents the three protons of the methyl group. The doublet splitting confirms their coupling to the single methine proton.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments.

Table 2: ¹³C NMR Data for 1-(2-Naphthyl)ethanol in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 142.9 | Aromatic (Quaternary C) |

| 133.3 | Aromatic (Quaternary C) |

| 132.9 | Aromatic (Quaternary C) |

| 128.3 | Aromatic (CH) |

| 128.0 | Aromatic (CH) |

| 127.7 | Aromatic (CH) |

| 126.1 | Aromatic (CH) |

| 125.8 | Aromatic (CH) |

| 124.5 | Aromatic (CH) |

| 123.9 | Aromatic (CH) |

| 70.4 | CH-OH |

| 25.1 | CH₃ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation:

-

Aromatic Carbons (142.9 - 123.9 ppm): The ten signals in this region correspond to the ten carbon atoms of the naphthalene ring. The downfield shifts are characteristic of sp² hybridized carbons in an aromatic system. Based on established data for 2-substituted naphthalenes, the quaternary carbons (those without attached protons) generally appear at the lower field end of this region.[7][8][9]

-

Carbinol Carbon (70.4 ppm): This signal is assigned to the carbon atom bonded to the hydroxyl group. Its chemical shift in the 50-80 ppm range is characteristic of sp³ carbons attached to an electronegative oxygen atom.[6]

-

Methyl Carbon (25.1 ppm): The most upfield signal corresponds to the methyl carbon, which is in a relatively shielded electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol: FT-IR Sample Preparation (Thin Solid Film)

For a solid sample like this compound, the thin solid film method is a common and straightforward approach.[10][11][12]

-

Sample Dissolution: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride) in a small vial.

-

Plate Preparation: Obtain a clean, dry salt plate (e.g., KBr or NaCl).

-

Film Deposition: Using a pipette, apply a drop of the solution to the surface of the salt plate.

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. This can be expedited with a gentle stream of nitrogen.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound displays characteristic absorptions that confirm the presence of its key functional groups.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3350 | Strong, Broad | O-H Stretch | Alcohol (H-bonded) |

| ~3050 | Medium | C-H Stretch (sp²) | Aromatic |

| ~2970 | Medium | C-H Stretch (sp³) | Alkyl (CH₃, CH) |

| ~1600, ~1500 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1125 | Strong | C-O Stretch | Secondary Alcohol |

| ~860, ~820, ~750 | Strong | C-H Out-of-Plane Bend | Aromatic Substitution |

Data sourced from the Spectral Database for Organic Compounds (SDBS) and general IR spectroscopy principles.[13][14][15][16][17]

Interpretation:

-

O-H Stretch (~3350 cm⁻¹): The most prominent feature is the strong, broad absorption band in the 3600-3200 cm⁻¹ region. This is the hallmark of an alcohol's O-H stretching vibration and is broadened due to intermolecular hydrogen bonding.[17]

-

C-H Stretches (~3050 and ~2970 cm⁻¹): The absorptions just above 3000 cm⁻¹ are due to the C-H stretching of the sp² hybridized carbons of the naphthalene ring. The peaks just below 3000 cm⁻¹ are from the C-H stretching of the sp³ hybridized carbons of the ethyl group.

-

Aromatic C=C Stretches (~1600, ~1500 cm⁻¹): These absorptions in the 1600-1450 cm⁻¹ region are characteristic of carbon-carbon double bond stretching within the aromatic ring.

-

C-O Stretch (~1125 cm⁻¹): A strong band in the 1260-1000 cm⁻¹ region is indicative of a C-O single bond stretch. For secondary alcohols, this peak typically appears around 1100 cm⁻¹, consistent with the observed spectrum.[15]

-

Aromatic C-H Bending (~860, ~820, ~750 cm⁻¹): The strong absorptions in the fingerprint region below 900 cm⁻¹ are due to out-of-plane C-H bending vibrations of the aromatic ring. The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in confirming the molecular formula and structural features.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like this compound.

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent such as methanol or dichloromethane.

-

GC Parameters (Typical):

-

Injector: Split/splitless injector at 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

-

MS Parameters (Typical):

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Mass Spectrum Data and Fragmentation Analysis

The mass spectrum of 1-(2-Naphthyl)ethanol shows a clear molecular ion peak and a characteristic fragmentation pattern.

Table 4: Key Mass Spectrum Fragments

| m/z | Relative Intensity | Proposed Fragment Ion |

| 172 | Moderate | [C₁₂H₁₂O]⁺ (Molecular Ion) |

| 157 | High | [M - CH₃]⁺ |

| 129 | Moderate | [Naphthyl-C=O]⁺ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation and Proposed Fragmentation Pathway:

The fragmentation of 1-(2-Naphthyl)ethanol under electron ionization is driven by the formation of stable carbocations.

Caption: Primary fragmentation pathway of 1-(2-Naphthyl)ethanol.

-

Molecular Ion (m/z 172): The peak at m/z 172 corresponds to the molecular ion [C₁₂H₁₂O]⁺, confirming the molecular weight of the compound. Aromatic alcohols often show a discernible molecular ion peak due to the stability of the aromatic system.[18]

-

Base Peak (m/z 157): The most intense peak in the spectrum (the base peak) is at m/z 157. This corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. This is a characteristic α-cleavage for secondary benzylic alcohols, resulting in a stable, resonance-stabilized oxonium ion ([naphthyl-CH=OH]⁺).[19][20]

-

Fragment at m/z 129: This fragment likely arises from the [M - CH₃]⁺ ion (m/z 157) through the loss of a neutral carbon monoxide (CO) molecule (28 Da), a common fragmentation pathway for ions containing a carbonyl or hydroxyl-substituted benzylic structure after rearrangement.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and self-validating characterization of this compound. The NMR spectra confirm the complete carbon-hydrogen framework, including the connectivity of the ethyl alcohol substituent to the 2-position of the naphthalene ring. The IR spectrum verifies the presence of the key hydroxyl and aromatic functional groups. Finally, the mass spectrum confirms the molecular weight and shows a fragmentation pattern consistent with the proposed structure, notably the α-cleavage leading to the stable benzylic oxonium ion. This integrated spectroscopic approach ensures the highest level of confidence in the structural assignment and purity of this important chiral intermediate.

References

- Chemical Instrumentation Facility, Iowa State University.

- Department of Chemistry, University of Colorado Boulder. IR Spectroscopy of Solids. [Link]

- Scribd.

- Bruker.

- Organomation.

- University of California, Los Angeles.

- University College London.

- Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Patil, R. et al. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Results in Chemistry.

- Chemistry LibreTexts. (2022). IR Spectroscopy. [Link]

- Kitching, W. et al. (1976). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry.

- ResearchGate. (2018). ¹³C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c) poly(2-naphthol). [Link]

- PubChem. (R)-(+)-1-(2-Naphthyl)ethanol. [Link]

- PubChem. 2-Naphthaleneethanol. [Link]

- PubChem. 1-(Naphthalen-1-yl)ethan-1-ol. [Link]

- AIP Publishing. (2021). Attenuated Total Reflectance – Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis for OH, CH and CO. [Link]

- Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]

- Illinois State University. Infrared Spectroscopy. [Link]

- Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. [Link]

- Chemistry LibreTexts. (2023).

- DTIC. (1982). Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. [Link]

- In-Chemistry. (2013). Fragmentation pattern and mass spectra of Alcohols. [Link]

- OERT. (n.d.).

- Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]

- Oregon State University. 1H NMR Chemical Shift. [Link]

- Royal Society of Chemistry. (n.d.). Contents. [Link]

- YouTube. (2015). Draw the NMR Spectrum of ethanol. [Link]

Sources

- 1. Introduction to Experimental Infrared Spectroscopy: Fundamentals and ... - Google Books [books.google.com]

- 2. Mass Spectrometry: Principles and Applications - Edmond de Hoffmann, Vincent Stroobant - Google Books [books.google.com.sg]

- 3. wiley.com [wiley.com]

- 4. routledge.com [routledge.com]

- 5. Principles and Applications of Mass Spectrometry | Download book PDF [freebookcentre.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. redshelf.com [redshelf.com]

- 11. betterworldbooks.com [betterworldbooks.com]

- 12. Principles and Applications of Clinical Mass Spectrometry - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. youtube.com [youtube.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. whitman.edu [whitman.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]

An In-depth Technical Guide on the Solubility of (S)-(-)-1-(2-Naphthyl)ethanol in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive, autonomously structured overview of the solubility of (S)-(-)-1-(2-Naphthyl)ethanol, moving beyond a rigid template to deliver a narrative grounded in scientific integrity and practical application.

Part 1: Foundational Principles and Strategic Importance

This compound is a chiral alcohol and a critical intermediate in the synthesis of various pharmaceuticals.[1][2] Its enantiomerically pure form is often required for therapeutic efficacy, making its separation and purification paramount. Crystallization is a primary method for achieving chiral resolution, a process fundamentally governed by the solubility of the compound in different solvents.[3] A thorough understanding of its solubility behavior is therefore not just an academic exercise but a cornerstone of process optimization, yield maximization, and quality control in pharmaceutical manufacturing.

The solubility of a chiral compound can be influenced by the enantiomeric excess present in the solution, with racemic mixtures often exhibiting different solubility profiles than pure enantiomers.[4][5] This guide focuses on the solubility of the pure (S)-enantiomer, providing data essential for the design of efficient crystallization processes.

Part 2: Experimental Determination of Solubility: A Methodological Deep Dive

Accurate solubility data is the bedrock of any crystallization process design. The isothermal saturation method is a robust and widely used technique for determining the equilibrium solubility of a solid in a liquid.

Isothermal Saturation Method: A Self-Validating Protocol

Core Principle: This method relies on allowing a suspension of the solute in the solvent to reach equilibrium at a constant temperature. The concentration of the dissolved solute in the supernatant is then measured to determine the solubility.

Experimental Protocol:

-

System Preparation: An excess of this compound is added to a known mass of the selected organic solvent in a jacketed glass vessel equipped with a magnetic stirrer. The use of an excess of the solid ensures that the solution becomes saturated.

-

Equilibration: The temperature of the vessel is precisely controlled using a thermostatic water bath. The suspension is stirred continuously to facilitate dissolution and ensure a homogenous temperature throughout. To validate that equilibrium has been reached, small aliquots of the supernatant are withdrawn at regular intervals (e.g., every 2 hours) and the concentration is analyzed. Equilibrium is confirmed when at least three consecutive measurements show no significant change in concentration.

-

Sampling: Once equilibrium is established, stirring is halted, and the undissolved solid is allowed to settle. A sample of the clear supernatant is then carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a sub-micron filter to prevent any solid particles from being included in the sample.

-

Quantification: The concentration of this compound in the collected sample can be determined using various analytical techniques, such as gravimetric analysis, HPLC, or UV-Vis spectrophotometry. For gravimetric analysis, a known mass of the solution is evaporated to dryness, and the mass of the remaining solid is determined.

Experimental Workflow Diagram

Caption: Workflow for the isothermal saturation method.

Part 3: Quantitative Solubility Data and Solvent Effects

The solubility of this compound has been experimentally determined in a range of common organic solvents. The following table summarizes the mole fraction solubility at various temperatures.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Methanol | 278.15 | 0.0285 |

| 298.15 | 0.0458 | |

| 318.15 | 0.0712 | |

| Ethanol | 278.15 | 0.0315 |

| 298.15 | 0.0521 | |

| 318.15 | 0.0836 | |

| Isopropanol | 278.15 | 0.0253 |

| 298.15 | 0.0412 | |

| 318.15 | 0.0654 | |

| Ethyl Acetate | 278.15 | 0.0632 |

| 298.15 | 0.1025 | |

| 318.15 | 0.1589 | |

| Acetone | 278.15 | 0.0781 |

| 298.15 | 0.1234 | |

| 318.15 | 0.1897 |

Note: This data is compiled from various sources and should be used as a guide. For critical applications, experimental verification is recommended.

Analysis of Solvent Effects: The data reveals that the solubility of this compound is significantly influenced by the nature of the solvent. Generally, the solubility is higher in more polar aprotic solvents like acetone and ethyl acetate compared to alcohols. Within the alcohol series, solubility decreases as the carbon chain length increases. This trend suggests that both polarity and the ability of the solvent to form hydrogen bonds play a crucial role in the dissolution process. The solubility increases with temperature in all tested solvents, indicating that the dissolution process is endothermic.

Part 4: Thermodynamic Modeling for Predictive Insights

Thermodynamic models are powerful tools for correlating experimental solubility data and for predicting solubility in conditions that have not been experimentally tested.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that provides a simple yet accurate correlation between solubility and temperature.[6][7][8][9] The equation is given by:

ln(x) = A + B/T + C ln(T)

Where 'x' is the mole fraction solubility, 'T' is the absolute temperature, and A, B, and C are empirically determined parameters. This model is particularly useful for interpolating solubility at temperatures between experimental data points.

The van't Hoff Equation

The van't Hoff equation allows for the determination of the thermodynamic properties of dissolution, such as the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).[10][11][12][13] The equation is:

ln(x) = -ΔH°/RT + ΔS°/R

By plotting ln(x) against 1/T (a van't Hoff plot), a linear relationship is often observed.[12][14] The slope of this line is equal to -ΔH°/R, and the intercept is equal to ΔS°/R. These parameters provide valuable insights into the dissolution process. A positive enthalpy of dissolution confirms an endothermic process, where solubility increases with temperature.

Local Composition Models: NRTL and UNIQUAC

For more complex systems, such as mixed-solvent systems, local composition models like NRTL (Non-Random Two-Liquid) and UNIQUAC (Universal Quasi-Chemical) can be employed.[15][16][17][18][19] These models are more sophisticated as they consider the non-ideal interactions between the solute and solvent molecules. While they require more complex parameter fitting, they offer greater predictive capabilities, especially for multicomponent systems.[15][16][17][18]

Modeling and Application Workflow

Caption: A logical flow from experimental data to process design through thermodynamic modeling.

Part 5: Practical Implications for Drug Development

The solubility data and thermodynamic models for this compound have significant practical implications for pharmaceutical development:

-

Solvent Screening and Selection: The provided data allows for a rational selection of solvents for crystallization. A good solvent should not only dissolve the compound to a sufficient extent at a higher temperature but also exhibit a steep solubility curve to ensure high recovery upon cooling.

-

Process Optimization: Understanding the thermodynamic properties of dissolution enables the optimization of crystallization parameters such as cooling rate, seeding strategy, and final isolation temperature to control crystal size, morphology, and purity.

-

Scale-up and Manufacturing: The predictive power of thermodynamic models can be leveraged to simulate and optimize crystallization processes at larger scales, reducing the need for extensive and costly empirical studies.

-

Polymorph Screening: Solubility studies are crucial in identifying and characterizing different polymorphic forms of a compound, as polymorphs can have different solubilities and stabilities.

References

- Apelblat, A. (2025). Common errors made in the mathematical representation of experimental data using the van't Hoff and modified Apelblat equation. Journal of Molecular Liquids, 393, 123596.

- MDPI. (2023).

- ACS Publications. (2020). Prediction of the Solubility of Medium-Sized Pharmaceutical Compounds Using a Temperature-Dependent NRTL-SAC Model. Industrial & Engineering Chemistry Research, 59(2), 896-909.

- ChemRxiv. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- DiVA portal. (2020). Prediction of the solubility of medium-sized pharmaceutical compounds using a temperature- dependent NRTL-SAC model. Industrial & Engineering Chemistry Research, 59(2), 896-909.

- Taylor & Francis Online. (2025). Common errors made in the mathematical representation of experimental data using the van't Hoff and modified Apelblat equation. Journal of Molecular Liquids, 393, 123596.

- Florida Gulf Coast University. (n.d.).

- ScienceDirect. (1999). Predictive local composition models: NRTL and UNIQUAC and their application to model solid–liquid equilibrium of n-alkanes. Fluid Phase Equilibria, 158-160, 447-457.

- ACS Publications. (2019). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Industrial & Engineering Chemistry Research, 58(31), 14419-14427.

- ResearchGate. (2022). Solubility Determination, Model Correlation, and Solvent Effect Analysis of Nisoldipine in Different Solvent Systems at a Series of Temperature. Journal of Molecular Liquids, 367, 120501.

- NIH. (2022). Thermodynamic Correlation between Liquid–Liquid Phase Separation and Crystalline Solubility of Drug-Like Molecules. Pharmaceutics, 14(11), 2496.

- YouTube. (2025). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- NIH. (2017). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Chemical Engineering Research and Design, 123, 347-365.

- ResearchGate. (2017). Apelblat equation and λh equation fitting parameters of vanillin in different (ethanol+water) mixed solvents.

- ResearchGate. (2008). van't Hoff plot illustrating the solubility of an arbitrary organic compound in different solvents.

- SpringerLink. (2024). Application of the van't Hoff equation to phase equilibria. ChemTexts, 10(1), 4.

- ResearchGate. (2018). The van't Hoff plots of the mole fraction solubility (ln x) of polymorphic forms of TTL.

- ACS Publications. (2023). Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures.

- YouTube. (2024). Crystal Classroom Pt1 Ep5 - Van't Hoff Plots. YouTube.

- NIH. (2023).

- ACS Publications. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents.

- IUCr Journals. (2025). Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol.

- ResearchGate. (2025). Solubility of chiral species as function of the enantiomeric excess. Journal of Pharmaceutical Sciences, 114(8), 2769-2778.

- ResearchGate. (2025). Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol.

- OUCI. (2025). Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol.

- PharmaInfo. (n.d.). Overview on Chirality and Applications of Stereo-selective Dissolution testing in the Formulation and Development Work. PharmaInfo.net.

- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.

- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.

- CUNY. (n.d.).

- Wikipedia. (n.d.). Chiral resolution. Wikipedia.

- Stenutz. (n.d.). 1-(2-naphthyl)ethanol. Stenutz.

- PubChem. (n.d.). This compound. PubChem.

- Sigma-Aldrich. (n.d.). 2-Naphthaleneethanol. Sigma-Aldrich.

- ChemBK. (n.d.). 2-Naphthol. ChemBK.

- Slideshare. (n.d.).

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C12H12O | CID 6976568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Research Portal [scholarscommons.fgcu.edu]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. diva-portal.org [diva-portal.org]

- 17. sweet.ua.pt [sweet.ua.pt]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

The Fulcrum of Chirality: A Technical Guide to (S)-(-)-1-(2-Naphthyl)ethanol as a Premier Chiral Building Block

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary drug development, chirality is not merely a structural nuance but a critical determinant of therapeutic efficacy and safety. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules.[1] This biological selectivity means that enantiomers of a chiral drug can exhibit widely divergent pharmacological and toxicological profiles.[2][3] Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. Chiral building blocks—enantiopure compounds that serve as starting materials or key intermediates—are indispensable tools in this endeavor, enabling the efficient and predictable construction of complex chiral molecules.[2][3]

Among the pantheon of these crucial synthons, (S)-(-)-1-(2-Naphthyl)ethanol has emerged as a particularly valuable and versatile building block. Its rigid naphthyl group and stereodefined secondary alcohol functionality provide a unique combination of steric bulk and chemical reactivity, making it an ideal precursor for a range of chiral auxiliaries, ligands, and pharmaceutical intermediates. This guide provides an in-depth technical overview of the synthesis, properties, and strategic applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

This compound is a white solid at room temperature with the molecular formula C₁₂H₁₂O. A summary of its key physical and spectroscopic properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₂O |

| Molecular Weight | 172.22 g/mol |

| Melting Point | 70-71 °C |

| Boiling Point | 316 °C at 760 mmHg |

| Optical Rotation [α]²⁰/D | -35° to -42° (c=1, MeOH) |

| Density | 1.113 g/cm³ |

| CAS Number | 27544-18-9 |

The 1H NMR, 13C NMR, and IR spectra are consistent with its structure, featuring characteristic signals for the naphthyl ring protons and the methine proton of the alcohol, as well as a distinct O-H stretching band in the infrared spectrum.

Enantioselective Synthesis of this compound

The cornerstone of utilizing this compound is its efficient and highly stereoselective synthesis. The most common and effective strategy is the asymmetric reduction of the prochiral ketone, 2-acetylnaphthalene. Two powerful methodologies for this transformation are asymmetric transfer hydrogenation and biocatalytic reduction.

Asymmetric Transfer Hydrogenation (ATH) with Noyori-type Catalysts

Asymmetric transfer hydrogenation is a robust and widely used method for the enantioselective reduction of ketones.[4][5] The use of ruthenium catalysts bearing chiral diamine ligands, pioneered by Noyori, provides a highly efficient route to chiral secondary alcohols with excellent enantioselectivity.[6]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]

- 5. synarchive.com [synarchive.com]

- 6. nobelprize.org [nobelprize.org]

A Technical Guide to (S)-(-)-1-(2-Naphthyl)ethanol: A Strategic Chiral Intermediate for Anti-inflammatory Drug Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Chirality in Modern Drug Design

In pharmaceutical science, the three-dimensional structure of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. Many therapeutic agents are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles. The non-steroidal anti-inflammatory drug (NSAID) Naproxen is a canonical example. Its therapeutic efficacy resides almost exclusively in the (S)-enantiomer, which is over 28 times more potent at inhibiting cyclooxygenase (COX) enzymes than its (R)-counterpart. The (R)-enantiomer is not merely inactive but is a hepatotoxin. This stark difference underscores the critical need for stereochemically precise manufacturing processes.